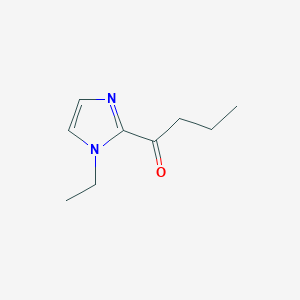
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazolium core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the reaction of 4-butylaniline with ethyl glyoxylate, followed by cyclization with 1-methylimidazole. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic nature . The process involves heating the reactants under reflux conditions in a suitable solvent, such as ethanol, to facilitate the formation of the imidazolium ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of C-N bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the imidazolium core can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. Additionally, the compound can disrupt cell membranes by integrating into the lipid bilayer, causing cell lysis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(2-oxoethyl)imidazolium chloride: Lacks the butylphenyl group, making it less hydrophobic.
3-(2-((4-Methylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride: Contains a methyl group instead of a butyl group, affecting its solubility and reactivity.
Uniqueness
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the butylphenyl group, which enhances its hydrophobicity and allows for better interaction with hydrophobic targets. This structural feature also contributes to its stability and versatility in various chemical reactions.
Properties
CAS No. |
624726-49-4 |
|---|---|
Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(3-methylimidazol-3-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-3-4-5-14-6-8-15(9-7-14)17-16(20)12-19-11-10-18(2)13-19;/h6-11,13H,3-5,12H2,1-2H3;1H |
InChI Key |
KEHMEIABLXGZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=C[N+](=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
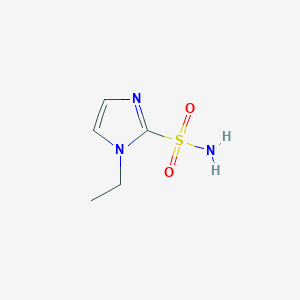
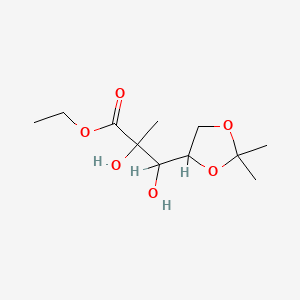

![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
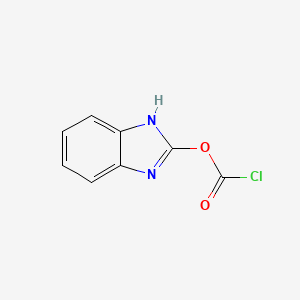


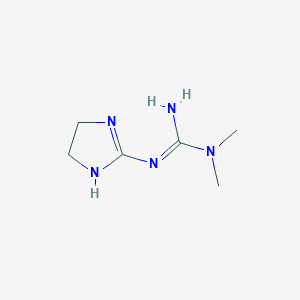
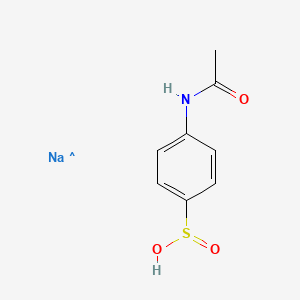
![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)
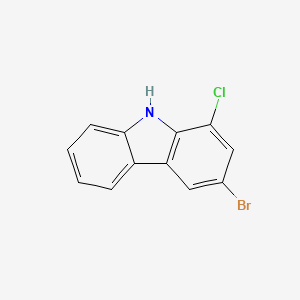
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
